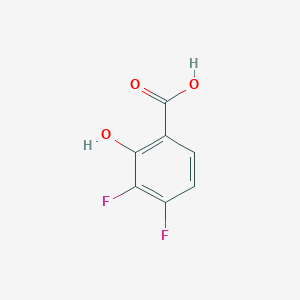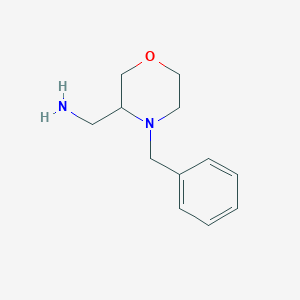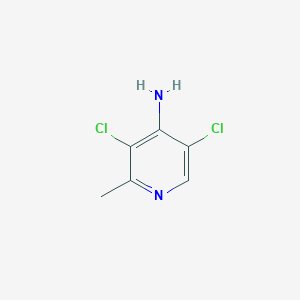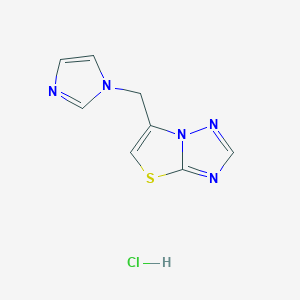
(R)-2-Amino-3-biphenyl-3-yl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-biphenyl-3-yl-propionic acid is an organic compound that belongs to the class of amino acids It features a biphenyl group attached to the alpha carbon of the amino acid structure, making it unique among amino acids
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-3-biphenyl-3-yl-propionic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its amino acid backbone. It can also serve as a probe to investigate the role of biphenyl-containing amino acids in protein function and stability.
Medicine
In medicine, ®-2-Amino-3-biphenyl-3-yl-propionic acid has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its biphenyl group provides unique properties that can be exploited in the design of new materials with specific functionalities.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Amino Acid Formation: The biphenyl group is then introduced to the alpha carbon of the amino acid backbone through a series of reactions, including protection and deprotection of functional groups, and amination reactions.
Industrial Production Methods
Industrial production of ®-2-Amino-3-biphenyl-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired ®-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-2-Amino-3-biphenyl-3-yl-propionic acid can undergo oxidation reactions, typically at the amino group or the biphenyl moiety.
Reduction: Reduction reactions can be performed on the carboxyl group to form alcohol derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the amino group or biphenyl moiety.
Reduction: Alcohol derivatives of the carboxyl group.
Substitution: Functionalized biphenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: An essential amino acid with a single phenyl group.
Tyrosine: An amino acid with a phenol group attached to the benzene ring.
Tryptophan: An amino acid with an indole group.
Uniqueness
®-2-Amino-3-biphenyl-3-yl-propionic acid is unique due to the presence of a biphenyl group, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from other amino acids and allows for unique applications in various fields.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)



![TERT-BUTYL N-[2-(AMINOOXY)PROPYL]CARBAMATE](/img/structure/B67327.png)







![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride](/img/structure/B67349.png)
